(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid
Description
(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a sulfamoyl group attached to a dimethylphenyl ring, and an amino group linked to a phenyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
(E)-4-[4-[(2,6-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-4-3-5-13(2)18(12)20-26(24,25)15-8-6-14(7-9-15)19-16(21)10-11-17(22)23/h3-11,20H,1-2H3,(H,19,21)(H,22,23)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWDHAABGJWMFS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylphenylamine with sulfonyl chloride to form the sulfamoyl intermediate. This intermediate is then reacted with 4-aminophenylacetic acid under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antidiabetic Properties
Research indicates that compounds similar to (2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid exhibit antidiabetic effects by acting as selective inhibitors of enzymes such as α-glycosidase and aldose reductase. These enzymes are crucial in carbohydrate metabolism, and their inhibition can lead to improved glycemic control in diabetic patients.
A study utilizing molecular docking methods demonstrated that certain derivatives showed promising Ki values against these enzymes, indicating their potential as therapeutic agents for diabetes management .
1.2 Cancer Research
The compound's structural features suggest it may interact with various biological targets involved in cancer pathways. Preliminary investigations have shown that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through multiple mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.
Biochemical Research Applications
2.1 Enzyme Inhibition Studies
The compound has been used in studies aimed at understanding enzyme kinetics and inhibition mechanisms. For instance, its ability to inhibit specific enzymes can be quantitatively assessed using IC50 values, providing insights into its potential therapeutic applications.
| Enzyme | IC50 Value (nM) | Effect |
|---|---|---|
| Aldose Reductase | 50000 | Moderate inhibition |
| α-Glycosidase | 25000 | Significant inhibition |
This table summarizes the inhibitory effects observed in various studies, highlighting the compound's role in enzyme regulation .
2.2 Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins. These studies help elucidate the compound's mechanism of action at the molecular level.
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are essential in drug development. The versatility of its chemical structure allows for modifications that yield new derivatives with enhanced biological activity.
Case Study: Synthesis Pathway
A notable synthesis pathway involves the reaction of this compound with other reagents to form complex heterocycles that demonstrate improved pharmacological profiles.
Mechanism of Action
The mechanism of action of (2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid include:
Olanzapine N-oxide: A related compound with a similar sulfamoyl group.
Ropinirole hydrochloride: Another compound with a similar structural motif.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid is a complex organic compound with significant biological activity, particularly in the fields of medicine and pharmacology. This compound features a sulfamoyl group attached to a dimethylphenyl ring and an amino group linked to a phenyl ring, making it versatile for various chemical reactions and biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or receptors involved in inflammatory processes and cell proliferation. This inhibition can lead to therapeutic effects in conditions such as cancer and autoimmune disorders.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of bacteria and fungi, suggesting its potential use as an antimicrobial agent in clinical settings.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
-
Anti-inflammatory Activity :
- In a murine model of inflammation, the compound reduced paw swelling by 40% compared to control groups when administered at a dosage of 10 mg/kg body weight.
-
Cytotoxicity :
- Cytotoxicity assays revealed that the compound exhibited selective toxicity towards cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity | Therapeutic Applications |
|---|---|---|---|
| Olanzapine N-oxide | Similar sulfamoyl group | Antipsychotic | Schizophrenia treatment |
| Ropinirole hydrochloride | Similar structural motif | Dopamine agonist | Parkinson's disease |
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of (2E)-4-({4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}amino)-4-oxobut-2-enoic acid?
Methodological Answer:
- Step 1 : Employ a Michael addition reaction to couple the sulfamoylphenylamine moiety with the α,β-unsaturated ketone precursor, as demonstrated in analogous α,β-unsaturated carboxylic acid syntheses .
- Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst) to favor the (E)-isomer, which is critical for biological activity.
- Step 3 : Purify the product using preparative HPLC with a C18 column and a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the target compound from side products .
- Step 4 : Validate purity (>98%) via reversed-phase HPLC (UV detection at 254 nm) and LC-MS to confirm molecular ion peaks .
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR in deuterated DMSO to verify the (E)-configuration (e.g., coupling constants for α,β-unsaturated protons: J = 12–16 Hz) and sulfamoyl group integration .
- Infrared Spectroscopy (IR) : Identify characteristic peaks for the amide carbonyl (~1650 cm⁻¹) and carboxylic acid (~1700 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular formula using ESI-MS in negative ion mode to match the exact mass .
- Elemental Analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Q. What safety precautions are necessary when handling this compound in the laboratory?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritant properties of amine and sulfonic acid derivatives .
- Ventilation : Conduct synthesis and handling in a fume hood to avoid inhalation of fine particles.
- Storage : Store at room temperature in a desiccator to prevent hydrolysis of the sulfamoyl group .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during structural characterization?
Methodological Answer:
- Hypothesis Testing : Compare experimental NMR data with computational predictions (e.g., density functional theory (DFT)-simulated spectra) to identify conformational or solvation effects .
- Solvent Screening : Re-run NMR in alternative deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to assess solvent-induced shifts .
- Dynamic Effects : Perform variable-temperature NMR to detect rotameric equilibria or hydrogen bonding influencing peak splitting .
Q. What experimental design considerations are critical for assessing the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies : Incubate the compound in buffered solutions (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use Arrhenius kinetics to predict shelf life .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Store aliquots in amber vials under UV/Vis light and compare stability with dark controls .
Q. How can contradictions in biological activity data across studies be systematically addressed?
Methodological Answer:
- Assay Standardization : Use validated cell lines (e.g., HEK293 or HepG2) and control compounds (e.g., staurosporine for kinase inhibition) to normalize activity metrics .
- Orthogonal Assays : Confirm target engagement using surface plasmon resonance (SPR) for binding affinity and Western blotting for downstream pathway modulation .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., weighted Z-scores) to identify outliers or confounding variables .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer:
- Scaffold Modification : Synthesize analogs with variations in the sulfamoyl phenyl group (e.g., halogen substitution) or α,β-unsaturated ketone chain (e.g., methyl vs. ethyl groups) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity data (e.g., IC50 values) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to identify key binding interactions .
Q. How can researchers mitigate organic degradation during long-term experimental assays?
Methodological Answer:
- Sample Stabilization : Add antioxidants (e.g., ascorbic acid) or protease inhibitors to aqueous solutions .
- Temperature Control : Use refrigerated autosamplers (4°C) for HPLC systems and store stock solutions at –80°C in aliquots .
- Real-Time Monitoring : Embed degradation markers (e.g., stable isotope-labeled analogs) for LC-MS tracking during prolonged assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
